2-(4-hydroxy-3-methoxyphenyl)-1,3-dimethyl-1H-3,1-benzimidazol-3-ium
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Overview
Description
2-(4-HYDROXY-3-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique benzodiazole structure, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-HYDROXY-3-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with appropriate amines under controlled conditions. The reaction is often carried out in the presence of catalysts such as potassium carbonate in solvents like dimethylformamide, followed by refluxing for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-HYDROXY-3-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-HYDROXY-3-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(4-HYDROXY-3-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets and pathways. For instance, it has been shown to intercalate into DNA, affecting gene expression and cellular functions. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties and potential health benefits.
4-Hydroxy-3-methoxycinnamic acid: Exhibits anti-inflammatory and anticancer properties.
2-Methoxyphenols derivatives: Used for their antioxidant activities and potential therapeutic applications.
Uniqueness
2-(4-HYDROXY-3-METHOXYPHENYL)-1,3-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM stands out due to its unique benzodiazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N2O2+ |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
4-(1,3-dimethylbenzimidazol-3-ium-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C16H16N2O2/c1-17-12-6-4-5-7-13(12)18(2)16(17)11-8-9-14(19)15(10-11)20-3/h4-10H,1-3H3/p+1 |
InChI Key |
IFQXIZJEJIIFQP-UHFFFAOYSA-O |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1C3=CC(=C(C=C3)O)OC)C |
Origin of Product |
United States |
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